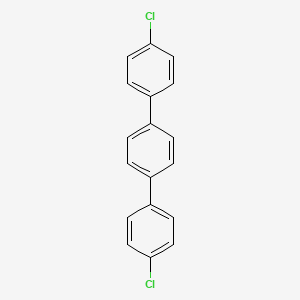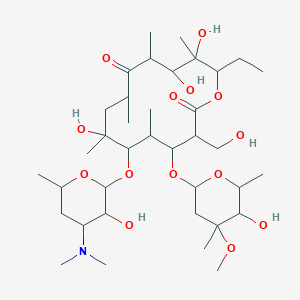
N,N,2-trimethylpropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioamide, N,N,2-trimethyl- is an organic compound with the molecular formula C6H13NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanethioamide, N,N,2-trimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-2-methylpropane with thiourea under basic conditions to yield the desired thioamide. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of propanethioamide, N,N,2-trimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring the safety and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Propanethioamide, N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides, depending on the nucleophile used.
Scientific Research Applications
Propanethioamide, N,N,2-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which propanethioamide, N,N,2-trimethyl- exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Propanethioamide, N,N,2-trimethyl- can be compared with other thioamide derivatives, such as:
Thioacetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Thiourea: Contains a similar thioamide group but with different chemical properties and uses.
Methimazole: A thioamide used in medicine for its antithyroid activity.
The uniqueness of propanethioamide, N,N,2-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C6H13NS/c1-5(2)6(8)7(3)4/h5H,1-4H3 |
InChI Key |
VLVOLSDXFIUFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)




![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)

![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)






